
3-Butylcyclododeca-1,3,5-triene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Butylcyclododeca-1,3,5-triene is a cyclic hydrocarbon with a unique structure characterized by a twelve-membered ring containing three conjugated double bonds and a butyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butylcyclododeca-1,3,5-triene typically involves the trimerization of butadiene. This process is catalyzed by a mixture of titanium tetrachloride and ethylaluminum sesquichloride . The reaction conditions are carefully controlled to ensure the selective formation of the desired product. The trimerization reaction is carried out at elevated temperatures and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to maintain optimal reaction conditions. The product is then purified through distillation and other separation techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions
3-Butylcyclododeca-1,3,5-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form cyclododecanone and other oxygenated derivatives.
Reduction: Hydrogenation of this compound leads to the formation of cyclododecane.
Substitution: The compound can undergo electrophilic substitution reactions, where the butyl group or the double bonds are targeted by electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include nitric acid and air in the presence of boric acid.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or nickel is used for hydrogenation.
Substitution: Electrophiles such as halogens or sulfonyl chlorides are used under controlled conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Cyclododecanone and cyclododecanol.
Reduction: Cyclododecane.
Substitution: Various substituted cyclododecatrienes depending on the electrophile used.
科学研究应用
3-Butylcyclododeca-1,3,5-triene has several applications in scientific research:
作用机制
The mechanism of action of 3-Butylcyclododeca-1,3,5-triene involves its interaction with various molecular targets through its conjugated double bonds. These interactions can lead to the formation of reactive intermediates that participate in further chemical transformations.
相似化合物的比较
Similar Compounds
Cyclododeca-1,5,9-triene: A similar compound with three conjugated double bonds but without the butyl substituent.
Cyclohepta-1,3,5-triene: A smaller ring system with three conjugated double bonds.
Uniqueness
3-Butylcyclododeca-1,3,5-triene is unique due to the presence of the butyl substituent, which imparts different chemical properties and reactivity compared to its unsubstituted counterparts.
属性
CAS 编号 |
144168-38-7 |
|---|---|
分子式 |
C16H26 |
分子量 |
218.38 g/mol |
IUPAC 名称 |
3-butylcyclododeca-1,3,5-triene |
InChI |
InChI=1S/C16H26/c1-2-3-13-16-14-11-9-7-5-4-6-8-10-12-15-16/h9,11-12,14-15H,2-8,10,13H2,1H3 |
InChI 键 |
HLXKEGUJCDHKQN-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=CC=CCCCCCCC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


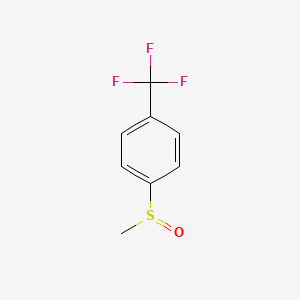
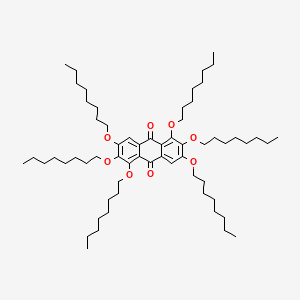
![N-[2-(Methoxyimino)ethyl]-4-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B12544906.png)
![Dibenzo[b,d]furan-1,2,7,8-tetramine](/img/structure/B12544920.png)
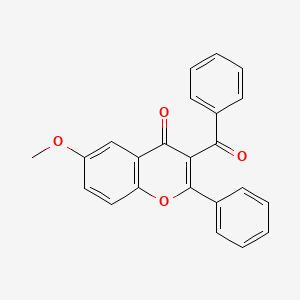
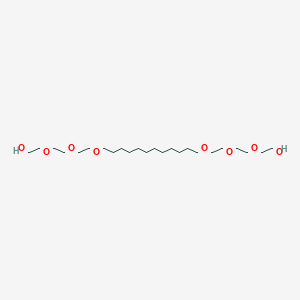
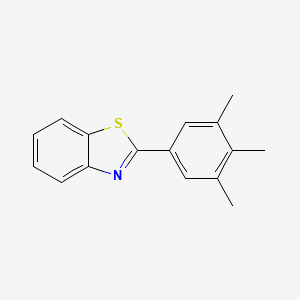
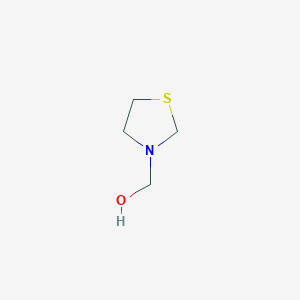
![Benzenamine, N-(hexahydro-1H-pyrrolo[1,2-c][1,3]thiazin-1-ylidene)-](/img/structure/B12544939.png)
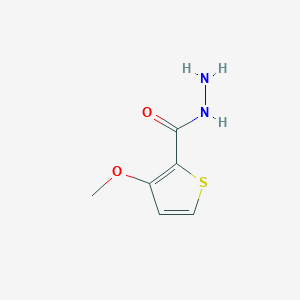

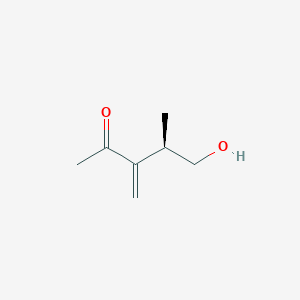
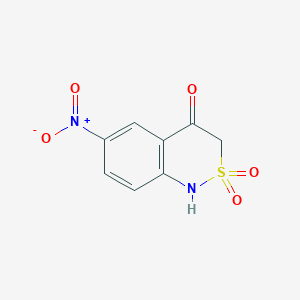
![1-hydroxy-1-(6-phenoxy-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl)urea](/img/structure/B12544967.png)
